Cas no 1449132-38-0 (3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid
- (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid
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- Inchi: 1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20)
- InChI Key: VSXANLFUAFOBQD-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1CNC(C1C=C(C=C(B(O)O)C=1)F)=O
Computed Properties
- Exact Mass: 305.1034798 g/mol
- Monoisotopic Mass: 305.1034798 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6
- Molecular Weight: 305.09
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019091584-1g |
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid |
1449132-38-0 | 95% | 1g |
998.00 USD | 2021-06-17 | |
| Crysdot LLC | CD12141465-1g |
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid |
1449132-38-0 | 95+% | 1g |
$416 | 2024-07-23 |
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid
Professional Introduction to 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic Acid (CAS No. 1449132-38-0)
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1449132-38-0, is a boronic acid derivative with a complex molecular structure that makes it particularly valuable for various synthetic applications. The presence of both fluoro and methyl substituents in its aromatic ring system contributes to its unique chemical properties, enhancing its utility in the development of advanced materials and pharmaceutical intermediates.
The structure of 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid consists of a benzene ring substituted at the 3-position with a fluoro group and at the 5-position with a carbamoyl group linked to a 2-fluoro-5-methylbenzyl moiety. This specific arrangement imparts distinct reactivity and stability, making it an attractive candidate for cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely employed in the synthesis of complex organic molecules.
In recent years, boronic acids have become indispensable tools in synthetic chemistry due to their ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon bonds, enabling the synthesis of intricate molecular architectures. The boronic acid functionality in 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid allows for efficient coupling with various aryl halides and heteroaryl halides, facilitating the creation of novel compounds with potential applications in drug discovery and material science.
The influence of fluoro and methyl groups on the electronic properties of the benzene ring is well-documented. Fluorine atoms are known for their ability to modulate the reactivity and metabolic stability of molecules, while methyl groups can enhance lipophilicity and binding affinity. In 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid, these substituents work synergistically to create a molecule with optimized properties for pharmaceutical applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms can lead to improved pharmacokinetic profiles, including enhanced bioavailability and reduced metabolic clearance. Additionally, fluorine substitution can influence the binding affinity of drug candidates to biological targets, potentially leading to more effective therapeutic agents. The compound 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid exemplifies this trend, as its structure incorporates multiple fluorine atoms, making it a promising scaffold for drug development.
The carbamoyl group in 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid further enhances its utility as a synthetic intermediate. Carbamoyl derivatives are frequently employed in the synthesis of peptidomimetics and other biologically active molecules. The presence of this functional group allows for further derivatization, enabling chemists to tailor the properties of the molecule for specific applications.
In the context of advanced materials science, boronic acids have been explored for their potential in creating functional polymers and coatings. The ability to incorporate boronic acid functionalities into polymer backbones can lead to materials with unique properties, such as responsiveness to environmental stimuli or enhanced biocompatibility. The compound 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid, with its versatile reactivity and structural features, could serve as a key building block in the development of such innovative materials.
The synthesis of 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions, fluorous chemistry, and automated synthesis platforms have all contributed to streamlined production processes.
Ongoing research continues to uncover new applications for boronic acids and their derivatives. In particular, there is growing interest in using these compounds as probes for biological systems and as components in next-generation diagnostic tools. The unique properties of 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid, including its reactivity and structural features, position it as a valuable asset in these emerging fields.
The future prospects for 3-fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid are bright, with potential applications spanning pharmaceuticals, materials science, and biotechnology. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in driving innovation across multiple scientific disciplines.
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